

Synthesis and Characterization of 1-(Dimethoxymethyl)-4-methoxybenzene: A Technical Guide

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Compound of Interest

Compound Name: 1-(Dimethoxymethyl)-4-methoxybenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **1-(Dimethoxymethyl)-4-methoxybenzene**, also known as anisaldehyde dimethyl acetal. This compound serves as a valuable intermediate and protecting group in organic synthesis, particularly in the development of pharmaceutical compounds.

Physicochemical Properties

1-(Dimethoxymethyl)-4-methoxybenzene is a clear, colorless to light yellow liquid.^[1] Its key physical and chemical properties are summarized in the table below, providing a quick reference for experimental planning and safety considerations.

Property	Value	References
Molecular Formula	C ₁₀ H ₁₄ O ₃	[2][3]
Molecular Weight	182.22 g/mol	[2][3]
CAS Number	2186-92-7	[2][3]
Density	1.07 g/mL at 20 °C	[1]
Boiling Point	224.9 °C at 760 mmHg; 85-87 °C at 0.1 mmHg	[1][3]
Flash Point	114 °C	
Refractive Index	n _{20/D} 1.505	[4]
Solubility	Insoluble in water; soluble in alcohol and many organic solvents.	[5]

Synthesis Protocol: Acetalization of p-Anisaldehyde

The most common and efficient method for the synthesis of **1-(Dimethoxymethyl)-4-methoxybenzene** is the acid-catalyzed acetalization of p-anisaldehyde with trimethyl orthoformate in methanol.[6]

Experimental Procedure

A detailed experimental protocol for this synthesis is provided below:

Materials:

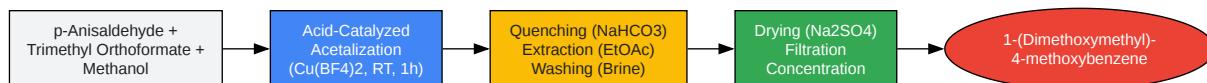
- p-Anisaldehyde
- Trimethyl orthoformate
- Anhydrous Methanol
- Copper(II) tetrafluoroborate hydrate (or other suitable acid catalyst)

- Saturated sodium bicarbonate solution
- Ethyl acetate
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- Under a nitrogen atmosphere, dissolve p-anisaldehyde (1.0 eq) and trimethyl orthoformate (2.0 eq) in anhydrous methanol.[6]
- Add a catalytic amount of copper(II) tetrafluoroborate hydrate to the solution.[6]
- Stir the reaction mixture at room temperature for 1 hour.[6]
- Quench the reaction by adding saturated sodium bicarbonate solution.[6]
- Extract the product with ethyl acetate.[6]
- Wash the organic phase with saturated sodium chloride solution.[6]
- Dry the organic layer over anhydrous sodium sulfate.[6]
- Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[6]
- Purify the crude product by vacuum distillation.

Diagram of the Synthesis Workflow

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Caption: Workflow for the synthesis of **1-(Dimethoxymethyl)-4-methoxybenzene**.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized **1-(Dimethoxymethyl)-4-methoxybenzene**. The following tables summarize the expected spectroscopic data.

¹H NMR Spectral Data

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Reference
7.36	d	2H	Ar-H (ortho to -CH(OMe) ₂)	[6]
6.89	d	2H	Ar-H (ortho to -OMe)	[6]
5.35	s	1H	-CH(OMe) ₂	[6]
3.81	s	3H	Ar-OMe	[6]
3.31	s	6H	-CH(OMe) ₂	[6]

Solvent: CDCl₃, Frequency: 500 MHz

¹³C NMR Spectral Data

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

Chemical Shift (δ , ppm)	Assignment
~160	Ar-C (para to -CH(OMe) ₂)
~130	Ar-C (ipso to -CH(OMe) ₂)
~128	Ar-CH (ortho to -CH(OMe) ₂)
~114	Ar-CH (ortho to -OMe)
~103	-CH(OMe) ₂
~55.3	Ar-OMe
~52.5	-CH(OMe) ₂

Note: Predicted chemical shifts based on typical values for similar structures.

Infrared (IR) Spectroscopy

The IR spectrum helps to identify the functional groups present in the molecule. Key expected absorptions are listed below.

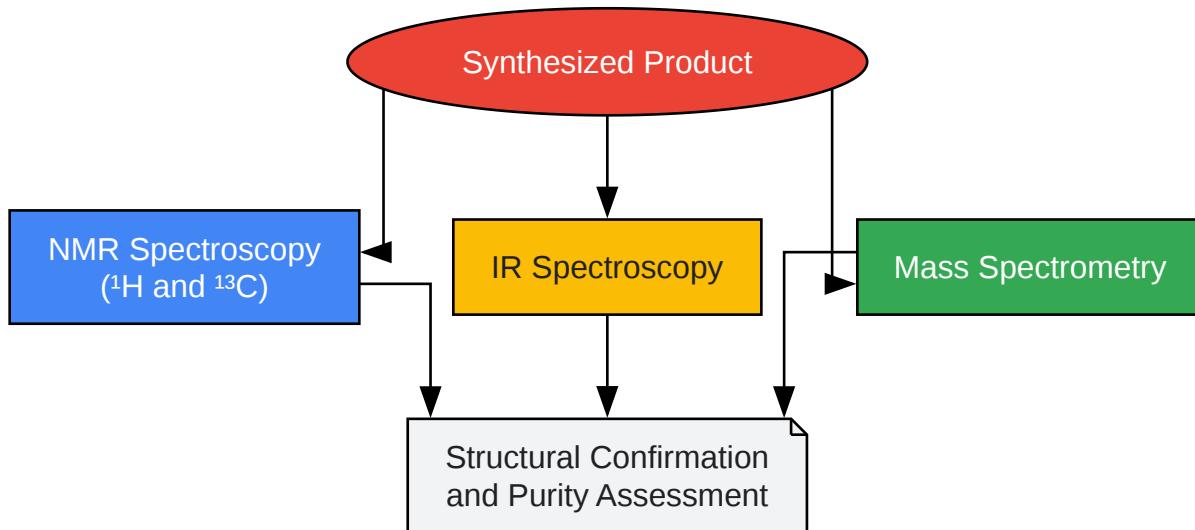
Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000-2800	Medium-Strong	C-H stretching (aromatic and aliphatic)
~1610, 1510	Medium-Strong	C=C stretching (aromatic ring)
~1250	Strong	C-O stretching (aryl ether)
~1170, 1040	Strong	C-O stretching (acetal)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/z	Proposed Fragment
182	$[M]^+$ (Molecular Ion)
151	$[M - OCH_3]^+$
121	$[M - CH(OCH_3)_2]^+$

Diagram of the Characterization Workflow

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